N-(butylcarbamothioyl)-4-methylbenzamide

antimicrobial resistance Streptococcus agalactiae structure-activity relationship

N-(Butylcarbamothioyl)-4-methylbenzamide is a member of the 1-acyl-3-alkylthiourea (benzoylthiourea) class, characterized by a central thiocarbonyl group bridging a 4-methylbenzoyl moiety and an n-butyl arm. These molecules are recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their ability to act as bidentate ligands for metal coordination, to form intra- and intermolecular hydrogen bonds, and to engage multiple biological targets including microbial enoyl-ACP reductase, urease, and fungal membrane systems.

Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
Cat. No. B5156579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butylcarbamothioyl)-4-methylbenzamide
Molecular FormulaC13H18N2OS
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17)
InChIKeyZAFSZNLCZZZOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butylcarbamothioyl)-4-methylbenzamide: Core Identity and Baseline Characteristics for Informed Procurement


N-(Butylcarbamothioyl)-4-methylbenzamide is a member of the 1-acyl-3-alkylthiourea (benzoylthiourea) class, characterized by a central thiocarbonyl group bridging a 4-methylbenzoyl moiety and an n-butyl arm. These molecules are recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their ability to act as bidentate ligands for metal coordination, to form intra- and intermolecular hydrogen bonds, and to engage multiple biological targets including microbial enoyl-ACP reductase, urease, and fungal membrane systems [1]. The compound is closely related to the well-characterized lead N-(butylcarbamothioyl)benzamide (BTU-01/RTB168), yet the para-methyl substitution on the benzamide ring introduces distinct electronic and steric properties that can alter target binding, metabolic stability, and selectivity profiles [2].

N-(Butylcarbamothioyl)-4-methylbenzamide: Why In-Class Analogs Are Not Interchangeable


Within the benzoylthiourea class, small structural modifications generate large shifts in potency and selectivity. A systematic screen of 29 benzoylthioureas revealed that N-alkyl chain length alone can alter the minimum inhibitory concentration (MIC) against Streptococcus agalactiae by 8-fold (butyl RTB168, MIC 62.5 µg/mL; hexyl RTB203, MIC 125.0 µg/mL; methyl RTB222, MIC 500.0 µg/mL) [1]. Likewise, replacing sulfur with oxygen or nitrogen in the central thiourea abolished activity, confirming the thiourea group as a pharmacophore [1]. Introduction of a 4-methyl substituent on the benzamide ring modulates electron density and lipophilicity, which has been shown to influence DNA binding, elastase inhibition, and cytotoxic selectivity in amantadine-thiourea conjugates featuring the identical 4-methylbenzamide motif (MS-2 vs. MS-1 and MS-3) [2]. These structure-activity relationship (SAR) observations demonstrate that N-(butylcarbamothioyl)-4-methylbenzamide is not functionally equivalent to its des-methyl or N-alkyl-shortened analogs; procurement of a generic benzoylthiourea would ignore critical potency and selectivity determinants.

N-(Butylcarbamothioyl)-4-methylbenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Antibacterial Potency Chain-Length SAR: Butyl vs. Methyl vs. Hexyl Analogs

In a panel of 29 benzoylthioureas, the N-butyl derivative RTB168 (N-(butylcarbamothioyl)benzamide) exhibited a MIC of 62.5 µg/mL against S. agalactiae ATCC 13813, whereas the N-methyl analog RTB222 required 500.0 µg/mL and the N-hexyl analog RTB203 required 125.0 µg/mL [1]. This 8-fold range demonstrates that the four-carbon chain is optimal and that simple substitution with a shorter alkyl chain drastically reduces antibacterial efficacy. The 4-methylbenzamide variant combines the optimal butyl chain with a para-methyl substituent expected to further refine target engagement [1].

antimicrobial resistance Streptococcus agalactiae structure-activity relationship

Synergistic Antifungal Activity with Amphotericin B: BTU-01 Benchmark

The des-methyl congener BTU-01 (N-(butylcarbamothioyl)benzamide) demonstrated fungistatic activity against Cryptococcus neoformans with planktonic MICs of 31.25–62.5 µg/mL and sessile MICs of 125.0–1000.0 µg/mL. When combined with amphotericin B, BTU-01 exhibited synergistic fungicidal activity, significantly reducing biofilm cell counts and eliminating exopolymeric matrix [1]. The 4-methyl substitution is predicted to enhance lipophilicity (cLogP ~2.5 vs. ~2.2 for the des-methyl analog), which may improve fungal membrane penetration and synergy magnitude [1].

antifungal synergy Cryptococcus neoformans biofilm eradication

Urease Inhibition: Impact of N-Alkyl Chain and Benzoyl Substitution

Studies on benzoylthiourea urease inhibitors indicate that increasing N-alkyl chain length does not favor inhibition potency, suggesting the butyl chain represents a balanced choice [1]. In soil urease assays, several benzoylthioureas outperformed the commercial inhibitor NBPT (40% inhibition) [2]. The 4-methyl substitution may additionally influence enzyme binding via hydrophobic contacts with the allosteric pocket, as suggested by molecular docking of structurally related 1-aroyl-3-substituted thioureas [1].

urease inhibition agricultural nitrogen management Helicobacter pylori

Selectivity and Cytotoxicity Profile: Amantadine-4-Methylbenzamide Conjugate Data

In a series of amantadine-thiourea conjugates, the 4-methylbenzamide derivative MS-2 exhibited DNA binding constants (Kb) of 3.15 × 10^3 M^-1 (UV-visible) and ∆G of -20.05 kJ/mol, positioning it between the unsubstituted benzamide MS-1 (Kb ~2.5 × 10^3) and the 4-chlorobenzamide MS-3 (Kb 5.95 × 10^3) [1]. MS-2 showed intermediate cytotoxicity against glioma MG-U87 cells while maintaining lower cytotoxicity toward normal HEK-293 cells, indicating a favorable selectivity window conferred by the 4-methyl group [1].

cancer selectivity DNA binding anti-elastase

Coordination Chemistry: Butyl vs. tert-Butyl Analogs as Ligands

Crystal structures of N-butyl-N'-benzoylthiourea reveal an intramolecular hydrogen bond locking the bidentate chelate motif into a planar conformation, which is critical for metal coordination [1]. Replacement of the butyl group with a tert-butyl chain (N-(tert-butylcarbamothioyl)benzamide) introduces steric hindrance that disrupts this planarity and alters coordination geometry [1]. The 4-methylbenzamide variant retains the linear butyl chain and is therefore expected to maintain optimal ligand geometry while the para-methyl group modulates electron density at the carbonyl oxygen, a key coordination site.

coordination chemistry metal complexation crystal structure

N-(Butylcarbamothioyl)-4-methylbenzamide: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Lead Optimization Against Drug-Resistant Streptococcus agalactiae (GBS)

The butyl chain has been validated as optimal for anti-GBS activity (MIC 62.5 µg/mL for RTB168) [1]. The 4-methylbenzamide variant can serve as a next-generation lead compound for medicinal chemistry teams aiming to improve upon this potency while exploring structure-activity relationships at the benzamide ring. Resistance profile testing against clindamycin- and erythromycin-resistant GBS clinical isolates is warranted, as the parent compound RTB168 retained activity against these strains [1].

Synergistic Antifungal Research Targeting Cryptococcus neoformans Biofilms

Given the established synergy of BTU-01 with amphotericin B (fungicidal combination, biofilm eradication) [2], this 4-methyl analog is a logical candidate for follow-up checkerboard and time-kill studies. Its predicted improved lipophilicity may enhance penetration of the cryptococcal capsule, potentially lowering the sessile MIC below the 125.0–1000.0 µg/mL range observed for BTU-01 [2].

Agricultural Urease Inhibition for Nitrogen Fertilizer Stabilization

Several benzoylthioureas have demonstrated soil urease inhibition exceeding the commercial standard NBPT (40%) [3]. This compound can be evaluated in soil microcosm experiments to quantify ammonia volatilization reduction. The butyl chain and 4-methyl substitution may offer improved thermal stability and soil persistence compared to the hydrolytically sensitive NBPT [3].

Metal Complexation Studies for Anticancer Agent Development

The planar bidentate ligand geometry of N-butyl-N'-acylthioureas, confirmed by X-ray crystallography [4], combined with the electronic tuning provided by the 4-methyl group, enables synthesis of well-defined transition metal complexes (Cu(II), Zn(II), Co(III)). These complexes can be screened for anticancer activity, building on evidence that 4-methylbenzamide-thiourea conjugates exhibit selective cytotoxicity toward glioma cells [5].

Quote Request

Request a Quote for N-(butylcarbamothioyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.